Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has a unique molecular structure that makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further reactions to introduce the m-tolylacetamido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Its potential therapeutic effects are being explored for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share similar biological activities and structural features with benzofuran derivatives.
Benzothiophene Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.
Uniqueness
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is unique due to its specific molecular structure, which combines the benzofuran ring with an m-tolylacetamido group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)25-19)21-17(22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDHYKGCUKSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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